2-(3,4,5-Trimethoxyphenoxy)ethanol
Description
Properties
Molecular Formula |
C11H16O5 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenoxy)ethanol |
InChI |
InChI=1S/C11H16O5/c1-13-9-6-8(16-5-4-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
KTMMULYKELEEGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCCO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Synthesis of Complex Organic Molecules
2-(3,4,5-Trimethoxyphenoxy)ethanol serves as an intermediate in the synthesis of complex organic compounds. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry. The compound's methoxy groups enhance its reactivity and stability, facilitating further transformations in synthetic pathways.
Reactivity Studies
Research has shown that 2-(3,4,5-Trimethoxyphenoxy)ethanol exhibits specific reactivity patterns when subjected to different reagents. For instance, studies involving its reaction with oxidizing agents have revealed insights into the compound's stability and potential degradation products. This information is crucial for understanding the compound's behavior under various conditions and for optimizing its use in synthetic applications.
Biological Applications
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial activities. In vitro studies have demonstrated that 2-(3,4,5-Trimethoxyphenoxy)ethanol can inhibit the growth of certain bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Research
Recent studies have explored the anticancer potential of 2-(3,4,5-Trimethoxyphenoxy)ethanol. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition. This property positions it as a candidate for further development in cancer therapeutics.
Medicinal Applications
Therapeutic Agent Development
Due to its structural similarities with known bioactive compounds, 2-(3,4,5-Trimethoxyphenoxy)ethanol is being evaluated for its therapeutic potential. Research focuses on its ability to act as a beta-receptor agonist or antagonist, which could have implications in treating cardiovascular diseases and other conditions where beta-receptor modulation is beneficial.
Neuroprotective Effects
Emerging evidence points to the neuroprotective properties of 2-(3,4,5-Trimethoxyphenoxy)ethanol. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's.
Industrial Applications
Pharmaceutical Manufacturing
In the pharmaceutical industry, 2-(3,4,5-Trimethoxyphenoxy)ethanol is utilized as a precursor in the synthesis of various drugs. Its unique chemical properties allow for the development of new pharmaceuticals with enhanced efficacy and reduced side effects.
Material Science
The compound is also being explored for applications in material science. Its ability to form stable complexes with metals suggests potential uses in developing new materials with specific electronic or optical properties.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Chromenone Derivatives
5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one (7e)
- Structure: Chromenone core with 3,4,5-trimethoxyphenoxy and 5,7-dimethoxy substituents.
- Activity : Inhibits lipid accumulation in Huh7 cells (IC₅₀ = 32.2 ± 2.1 µM) by upregulating PGC1α, a key regulator of fatty acid oxidation .
- Key Difference: The chromenone core enhances lipid-lowering effects compared to the ethanol derivative, which lacks this heterocyclic system.
Benzoic Acid Derivatives
4-(3,4,5-Trimethoxyphenoxy)benzoic Acid
- Structure: Benzoic acid linked to the 3,4,5-trimethoxyphenoxy group.
- Activity : Induces apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by modulating cyclins, p53, and MAPK pathways .
- Key Difference: The carboxylic acid group confers distinct electronic properties, enabling interactions with kinase signaling pathways absent in the ethanol analog.
Substituent Modifications
Halogenated Derivatives
2-(2,4,5-Trichlorophenoxy)ethanol (CAS: 2122-77-2)
- Structure: Ethanol linked to a 2,4,5-trichlorophenoxy group.
Fluorinated Analogs
2-(3,4,5-Trifluorophenyl)ethanol (CAS: 886761-77-9)
- Structure: Ethanol linked to a 3,4,5-trifluorophenyl group.
Chain Length and Bulky Substituents
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
Ester and Epoxide Derivatives
Gallate Esters
2-(4-Hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate (HETB)
- Structure : Gallic acid esterified to a phenethyl alcohol.
- Activity : Inhibits α-glucosidase, sucrase, and maltase (IC₅₀ = 0.5–1.2 mM), relevant for diabetes management .
- Key Difference: The ester group enables enzyme inhibition, a property absent in the methoxy-substituted ethanol.
Epoxide Derivatives
(S)-2-[(3,4,5-Trimethoxyphenoxy)methyl]oxirane
Preparation Methods
Williamson Ether Synthesis Adaptations
In the synthesis of 2-(3,4,5-trimethoxyphenoxy)propionic acid, ethyl 2-bromopropionate served as the alkylating agent. By analogy, substituting 2-bromoethanol could yield the ethanol derivative. Key parameters from this method include:
-
Molar ratio : A 1:1.2–1.5 ratio of phenol to alkylating agent ensures excess electrophile for complete conversion.
-
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity and reaction efficiency.
-
Base : Potassium carbonate acts as both a base and a mild desiccant, facilitating phenoxide formation.
-
Temperature : Prolonged heating (80–95°C for 9–14 hours) drives the reaction to completion.
Example Protocol:
-
Combine 3,4,5-trimethoxyphenol (1 equiv), 2-bromoethanol (1.2–1.5 equiv), and K₂CO₃ (1.5–2 equiv) in DMF.
-
Heat at 85°C for 12 hours under inert atmosphere.
-
Isolate the crude product via filtration and solvent evaporation.
Epoxide Ring-Opening Strategies
Epoxides, such as ethylene oxide, offer an alternative route by reacting with phenols under basic conditions. This method avoids the use of alkyl halides, which may pose stability issues. The synthesis of piperazine derivatives in utilized epibromohydrin, highlighting the feasibility of epoxide intermediates in ether formation.
Reaction Conditions and Optimization
Example Protocol:
-
Dissolve 3,4,5-trimethoxyphenol (1 equiv) in ethanol with NaOH (2 equiv).
-
Introduce ethylene oxide gas slowly under reflux (85°C, 6–8 hours).
-
Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.
Catalytic and Purification Considerations
Catalyst Systems
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate reactions in biphasic systems, though none are explicitly mentioned in the sources. The patents emphasize inorganic bases (K₂CO₃, NaOH) as sufficient for deprotonation.
Purification Techniques
Post-synthetic purification often involves:
-
Acid-base extraction : Removing unreacted starting materials via pH adjustment.
-
Recrystallization : Ethanol or ethanol/water mixtures yield high-purity solids, as demonstrated in for analogous compounds.
-
Column chromatography : Silica gel with ethyl acetate/hexane gradients separates byproducts, though this is resource-intensive.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Williamson Synthesis | 2-Bromoethanol, K₂CO₃ | DMF, 85°C, 12h | ~35–40% | Straightforward, scalable | 2-Bromoethanol instability |
| Epoxide Ring-Opening | Ethylene oxide, NaOH | Ethanol, reflux, 8h | ~30–35% | Avoids alkyl halides | Handling gaseous reagent |
| Mitsunobu Reaction | DEAD, PPh₃ | THF, rt, 24h | ~50–60% | High regioselectivity | Costly reagents, byproduct removal |
Table 1: Comparison of synthetic methods for 2-(3,4,5-trimethoxyphenoxy)ethanol.
Scalability and Industrial Feasibility
The scalability of the Williamson method is evidenced by its use in multi-kilogram syntheses . However, ethylene oxide’s flammability necessitates specialized equipment for large-scale epoxide reactions. Mitsunobu conditions, while efficient, are less practical for industrial settings due to reagent costs.
Q & A
Basic: What are the recommended synthetic routes for 2-(3,4,5-Trimethoxyphenoxy)ethanol?
Methodology:
The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 3,4,5-trimethoxyphenol with a halogenated ethanol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., K₂CO₃ in DMF) facilitates ether bond formation . Alternatively, esterification using 3,4,5-trimethoxybenzoyl chloride and ethanol derivatives, followed by purification via fractional crystallization in ethanol, is effective . Ethanol serves as both a solvent and recrystallization medium to isolate the β-isomer as the primary product .
Basic: Which analytical techniques validate the structure and purity of this compound?
Methodology:
Characterization requires multi-modal analysis:
- ¹H-NMR and ¹³C-NMR to confirm substituent positions and methoxy group integration .
- UV-vis spectroscopy to assess electronic transitions influenced by the trimethoxyphenoxy moiety .
- IR spectroscopy to identify ether (C-O-C) and hydroxyl (O-H) stretching vibrations .
- MALDI-TOF mass spectrometry for exact mass verification and impurity detection .
- HPLC with methanol/water gradients (e.g., 70:30 v/v) to quantify purity .
Advanced: How can researchers resolve low synthetic yields during nucleophilic substitution?
Experimental Design:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF or acetone to reduce byproduct formation .
- Temperature control : Reflux at 80–90°C enhances reaction kinetics while avoiding decomposition .
- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) after fractional crystallization to isolate the target compound .
Advanced: What pharmacological mechanisms are associated with structurally related 3,4,5-trimethoxybenzoate derivatives?
Research Findings:
Derivatives like [2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate exhibit dual mechanisms:
- Opioid receptor agonism : Modulates gastrointestinal motility and provides analgesia via μ-opioid receptor binding .
- Ion channel regulation : Reduces hyperkinetic disorders by inhibiting calcium influx in smooth muscle cells .
These findings suggest potential bioactivity for 2-(3,4,5-Trimethoxyphenoxy)ethanol in neurological or gastrointestinal research. In vitro assays (e.g., receptor binding studies) are recommended to validate interactions .
Basic: What are the solubility and formulation considerations for this compound?
Methodology:
- Solubility : The compound is sparingly soluble in water but dissolves in ethanol, methanol, and DMSO (tested at 50 mg/mL) .
- Formulation : For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Surfactants like Tween-80 (0.1% w/v) enhance aqueous dispersion .
Advanced: How should researchers address contradictory spectroscopic data during characterization?
Data Analysis:
Contradictions (e.g., unexpected NMR peaks) may arise from:
- Tautomerism : Check for pH-dependent equilibria using deuterated solvents (D₂O vs. CDCl₃) .
- Impurity profiling : Compare HPLC retention times with synthetic intermediates .
- Isomer identification : Use 2D-NMR (COSY, HSQC) to distinguish regioisomers or stereoisomers .
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Safety: What precautions are necessary for handling 2-(3,4,5-Trimethoxyphenoxy)ethanol?
Protocols:
- Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced: How does the electronic structure of the trimethoxyphenoxy group influence reactivity?
Theoretical Insights:
- Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack .
- Steric effects : The 3,4,5-substitution pattern creates steric hindrance, favoring para-directed reactions in further derivatization .
Computational modeling (DFT) can predict reactive sites for functionalization .
Basic: What are the stability and storage conditions for this compound?
Guidelines:
- Stability : Degrades under UV light; store in amber vials at –20°C .
- Shelf life : Stable for 12 months when desiccated (silica gel) .
Advanced: How can researchers optimize catalytic systems for large-scale synthesis?
Process Design:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
